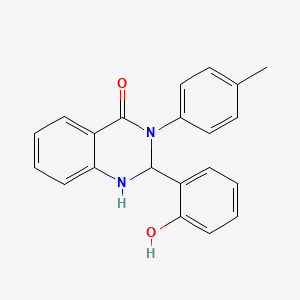
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as HMQ, is a chemical compound that has been the focus of many scientific studies due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties.
Mechanism of Action
The exact mechanism of action of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the expression of pro-inflammatory cytokines and induce the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit anti-inflammatory activity, which can reduce inflammation and alleviate pain. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to exhibit antitumor activity, which can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to further investigate its potential therapeutic properties, including its antitumor and antiviral activities. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological effects. Additionally, future research can focus on developing new derivatives of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods, including the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to cyclization with formic acid to yield 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. Another method involves the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of ammonium acetate and acetic acid as solvents. The product is then subjected to cyclization with formic acid to yield 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone.
Scientific Research Applications
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. Studies have shown that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibits anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to have antiviral activity against the influenza virus and herpes simplex virus. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-10-12-15(13-11-14)23-20(17-7-3-5-9-19(17)24)22-18-8-4-2-6-16(18)21(23)25/h2-13,20,22,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALQQOSBLXPMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
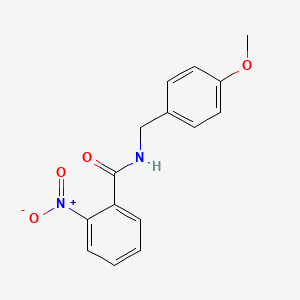
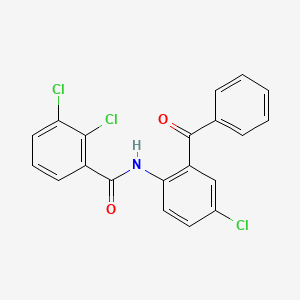
![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
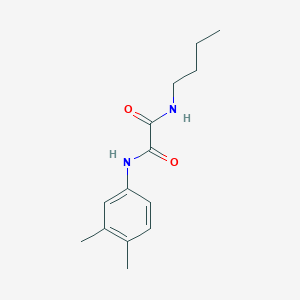

![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)
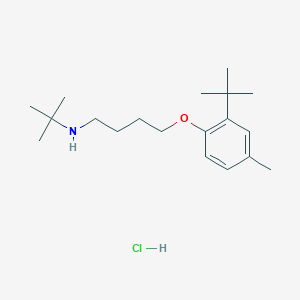

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)